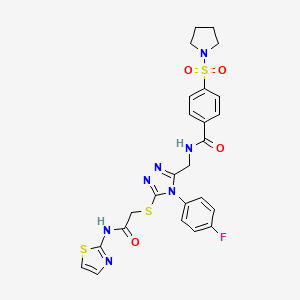![molecular formula C8H7N3O2 B2524797 Acide 2-méthyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylique CAS No. 1538440-91-3](/img/structure/B2524797.png)
Acide 2-méthyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.163. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des chercheurs ont exploré les propriétés antitumorales de l'acide 2-méthyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylique. Des études ADMET in silico et des évaluations de la ressemblance avec les médicaments ont indiqué des propriétés pharmacocinétiques favorables . Des recherches plus approfondies sur son mécanisme d'action et son potentiel en tant que traitement sélectif du cancer sont en cours.
- CDK2 (cycline-dépendante kinase 2) est une cible attrayante pour la thérapie anticancéreuse. L'this compound s'est avéré prometteur en tant qu'inhibiteur de CDK2, affectant sélectivement les cellules tumorales . La compréhension de ses interactions de liaison et de ses exigences structurales est essentielle au développement de médicaments.
- Le composé déstabilise l'hétérodimère RT dans le VIH, suggérant un site de liaison allostérique entre les sous-unités p51 et p66 RT. Cette découverte met en évidence son potentiel en tant qu'agent anti-VIH . Des études supplémentaires sont nécessaires pour optimiser son efficacité et sa sécurité.
- Des chercheurs ont utilisé des méthodes sans catalyseur assistées par micro-ondes pour synthétiser des 1,2,4-triazolo[1,5-a]pyridines, y compris ce composé. La réaction implique des azinium-N-imines et des nitriles, conduisant à une formation efficace du produit . De telles approches synthétiques contribuent à la découverte de médicaments et aux banques de produits chimiques.
Activité antitumorale
Inhibition de CDK2
Inhibition de la transcriptase inverse du VIH (RT)
Chimie synthétique
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of targets like jak1 and jak2 suggests potential effects on the jak-stat signaling pathway , which is involved in processes such as cell growth, differentiation, and immune response.
Result of Action
Similar compounds have been associated with various biological activities, including anti-inflammatory and antiproliferative effects .
Analyse Biochimique
Biochemical Properties
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as Janus kinase 1 and Janus kinase 2, which are involved in cell signaling pathways . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating the signaling pathways they control. Additionally, 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid interacts with proteins involved in the regulation of gene expression, such as histone deacetylases, influencing chromatin structure and gene transcription .
Cellular Effects
The effects of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered cell proliferation and differentiation . Furthermore, 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can modulate the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, it binds to the active sites of Janus kinase 1 and Janus kinase 2, inhibiting their kinase activity and thereby disrupting downstream signaling pathways . Additionally, 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can inhibit histone deacetylases, leading to increased acetylation of histones and changes in chromatin structure that affect gene transcription . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, which can influence the compound’s biological activity. Long-term studies have shown that prolonged exposure to 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at certain dosage levels . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, while conjugation reactions with glucuronic acid or sulfate facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and biological activity.
Transport and Distribution
The transport and distribution of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid within tissues can influence its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and influences gene expression . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum . These localization patterns can affect the compound’s ability to modulate cellular processes and exert its biological effects.
Propriétés
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPWVWLBSQNYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2524716.png)


![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)


![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)
![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)
![3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2524730.png)


![9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2524735.png)
